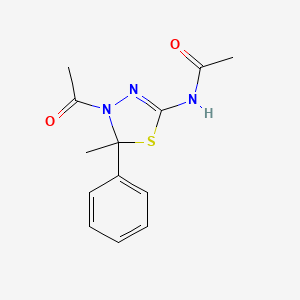

N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

Vue d'ensemble

Description

K 858 est un inhibiteur novateur et puissant de la kinésine mitotique Eg5, qui joue un rôle crucial dans la formation des fuseaux bipolaires lors de la division cellulaire. Le composé a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à induire l'arrêt mitotique et la mort cellulaire subséquente dans les cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de K 858 implique la formation d'un cycle thiadiazoline, qui est un élément structural clé du composé. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle thiadiazoline : Cela implique la réaction d'un dérivé d'hydrazine avec un composé carbonylé pour former le cycle thiadiazoline.

Acétylation : Le cycle thiadiazoline est ensuite acétylé pour introduire le groupe acétyle à la position souhaitée.

Assemblage final :

Méthodes de production industrielle : La production industrielle de K 858 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les solvants courants utilisés comprennent le diméthylsulfoxyde et l'éthanol, tandis que les réactions sont généralement effectuées sous des températures et des pressions contrôlées pour assurer la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions : K 858 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les motifs acétyle et thiadiazoline.

Réactifs et conditions courants :

Réactions de substitution : Ces réactions impliquent souvent des réactifs nucléophiles tels que les amines ou les thiols, qui peuvent remplacer le groupe acétyle dans des conditions douces.

Oxydation et réduction : K 858 peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes. Les agents oxydants tels que le peroxyde d'hydrogène peuvent oxyder le cycle thiadiazoline, tandis que les agents réducteurs comme le borohydrure de sodium peuvent le réduire.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des amines peuvent produire des dérivés amides, tandis que l'oxydation peut produire des sulfoxydes ou des sulfones .

4. Applications de la recherche scientifique

K 858 a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Biologie : Le composé est largement utilisé dans la recherche en biologie cellulaire pour étudier les mécanismes de l'arrêt mitotique et de la division cellulaire.

Médecine : K 858 s'est avéré prometteur en tant qu'agent anticancéreux en raison de sa capacité à induire la mort cellulaire dans les cellules cancéreuses sans affecter les cellules normales. Il est étudié pour son utilisation potentielle en thérapie anticancéreuse.

5. Mécanisme d'action

K 858 exerce ses effets en inhibant l'activité ATPase de la kinésine mitotique Eg5. Cette inhibition empêche la séparation des centrosomes, conduisant à la formation de fuseaux monopolaires et à l'activation du point de contrôle du fuseau. En conséquence, les cellules subissent un arrêt mitotique et éventuellement une mort cellulaire. Le composé cible sélectivement les cellules cancéreuses, induisant la mort cellulaire mitotique et la polyploïdisation suivies de la sénescence. En revanche, les cellules normales subissent un glissement mitotique sans mort cellulaire, ce qui entraîne un arrêt du cycle cellulaire en phase G1 .

Composés similaires :

Monastrol : Un autre inhibiteur de Eg5, mais avec un mécanisme d'action différent.

Paclitaxel : Un agent anticancéreux bien connu qui perturbe la dynamique des microtubules, mais qui a des cibles moléculaires différentes.

Vincristine : Un médicament anticancéreux qui se lie à la tubuline et inhibe la formation des microtubules.

Unicité de K 858 : K 858 est unique dans son inhibition sélective de Eg5 sans affecter les autres kinésines ou la polymérisation des microtubules. Cette sélectivité réduit le risque de neurotoxicité, un effet secondaire courant d'autres agents anticancéreux comme le paclitaxel et la vincristine. De plus, K 858 induit la mort cellulaire mitotique spécifiquement dans les cellules cancéreuses, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse ciblée .

Applications De Recherche Scientifique

Introduction to N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

This compound is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications across different domains, including medicinal chemistry, agricultural science, and material science.

The compound features a thiadiazole ring, which is known for its biological activity. The presence of acetyl and phenyl groups enhances its pharmacological properties.

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial agent. Studies have shown that compounds with thiadiazole moieties exhibit significant antibacterial and antifungal activities. For instance, research indicates that derivatives of thiadiazoles can inhibit the growth of various pathogenic microorganisms .

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry reported that a series of thiadiazole derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria. The compound's structure was modified to enhance its efficacy and reduce toxicity, leading to promising results against resistant strains .

Agricultural Applications

In agricultural research, compounds similar to this compound are being explored for their potential as pesticides and herbicides. The ability of thiadiazoles to disrupt cellular processes in pests makes them suitable candidates for developing new agrochemicals.

Case Study: Herbicidal Activity

Research conducted on various thiadiazole derivatives revealed their effectiveness in controlling weed species that are resistant to conventional herbicides. Field trials demonstrated that these compounds could reduce weed biomass significantly while being less harmful to crops .

Material Science

The unique properties of this compound have led to investigations into its use in material science. Its potential as a stabilizer in polymer formulations is notable due to its thermal stability and compatibility with various polymers.

Case Study: Polymer Stabilization

A study highlighted the use of this compound as a thermal stabilizer in polyvinyl chloride (PVC) formulations. The addition of the compound improved the thermal stability of PVC without compromising its mechanical properties .

Mécanisme D'action

K 858 exerts its effects by inhibiting the ATPase activity of the mitotic kinesin Eg5. This inhibition prevents the separation of centrosomes, leading to the formation of monopolar spindles and activation of the spindle checkpoint. As a result, cells undergo mitotic arrest and eventually cell death. The compound selectively targets cancer cells, inducing mitotic cell death and polyploidization followed by senescence. In contrast, normal cells undergo mitotic slippage without cell death, resulting in cell cycle arrest in the G1 phase .

Comparaison Avec Des Composés Similaires

Monastrol: Another inhibitor of Eg5, but with a different mechanism of action.

Paclitaxel: A well-known anticancer agent that disrupts microtubule dynamics but has different molecular targets.

Vincristine: An anticancer drug that binds to tubulin and inhibits microtubule formation.

Uniqueness of K 858: K 858 is unique in its selective inhibition of Eg5 without affecting other kinesins or microtubule polymerization. This selectivity reduces the risk of neurotoxicity, a common side effect of other anticancer agents like paclitaxel and vincristine. Additionally, K 858 induces mitotic cell death specifically in cancer cells, making it a promising candidate for targeted cancer therapy .

Activité Biologique

N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, drawing on various studies and research findings.

The compound has the following chemical characteristics:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 72926-24-0 |

| Molecular Formula | C13H15N3O2S |

| Purity | Minimum 98% (HPLC) |

Overview of Biological Activities

- Antimicrobial Activity : Thiadiazole derivatives have been reported to possess antimicrobial properties. Studies indicate that this compound exhibits significant activity against various bacterial strains due to its ability to disrupt microbial cell walls and inhibit metabolic processes .

- Antituberculosis Activity : Research has shown that certain thiadiazole derivatives demonstrate potential against Mycobacterium tuberculosis. The mechanism often involves interference with the bacteria's metabolic pathways .

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory properties, which are crucial for treating chronic inflammatory diseases. The anti-inflammatory action may stem from its ability to inhibit pro-inflammatory cytokines .

- Antidiabetic Potential : Recent studies have explored the compound as a potential α-glucosidase inhibitor, suggesting its use in managing diabetes by delaying carbohydrate absorption and thereby controlling blood sugar levels .

The biological activity of this compound is largely attributed to its structural features:

- The presence of polar substituents on the thiadiazole ring enhances interactions with biological targets.

- The conformation of the thiadiazole ring plays a critical role in its pharmacological effects; variations in stereochemistry can significantly alter its biological activity .

Study 1: Antimicrobial Efficacy

A study conducted by Balasubramanian et al. (2004) evaluated various thiadiazole derivatives for their antimicrobial efficacy. This compound showed promising results against both Gram-positive and Gram-negative bacteria.

Study 2: Anti-inflammatory Activity

Research published in 2009 highlighted the anti-inflammatory potential of thiadiazole compounds. The study demonstrated that treatment with this compound reduced levels of inflammatory markers in animal models .

Propriétés

IUPAC Name |

N-(4-acetyl-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-9(17)14-12-15-16(10(2)18)13(3,19-12)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFVYQYZCAVNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN(C(S1)(C)C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40972156 | |

| Record name | N-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72926-24-0, 5671-55-6 | |

| Record name | K-858 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072926240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | K-858 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA4OIM722G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.